5-Methyl-4-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
The compound “5-Methyl-4-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The trifluoromethoxy group is an ether group that contains three fluorine atoms, which can significantly affect the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoromethoxy group would likely have a strong electron-withdrawing effect, which could affect the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The pyrimidine and piperazine rings could potentially undergo substitution reactions, and the trifluoromethoxy group could potentially be replaced with other groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound more polar, potentially affecting its solubility and reactivity .Scientific Research Applications
Synthesis and Applications in Drug Development
5-Methyl-4-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that has been explored in various scientific research contexts, primarily focused on its synthesis and potential applications in drug development. This compound, characterized by its complex structure, involves the use of piperazine and pyrimidine rings, which are commonly found in pharmacologically active molecules. The synthesis of this compound and its derivatives has been a subject of interest due to their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.
One significant application of derivatives of this compound is in the development of novel anti-inflammatory and analgesic agents. Research by Abu‐Hashem et al. (2020) delves into the synthesis of novel compounds derived from visnaginone and khellinone, which demonstrated considerable COX-2 selectivity, analgesic, and anti-inflammatory activities. These compounds, through their selective inhibition of cyclooxygenase enzymes, present a promising avenue for developing new therapeutic agents with reduced side effects associated with non-selective COX inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Another research focus is the antimicrobial properties of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety. Ammar et al. (2004) reported the preparation of novel compounds starting with 4-(piperidin-1-sulfonyl)phenyl hydrazone, some of which displayed active antimicrobial properties. This highlights the compound's role in synthesizing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial and fungal infections (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Applications in Cancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Mallesha et al. (2012) synthesized new derivatives showing good activity on several cancer cell lines, highlighting their potential as anticancer agents. The modification of the core structure, including the introduction of sulfonyl groups, has been critical in enhancing the compounds' anticancer activity, underscoring the importance of structural optimization in drug design (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-4-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c1-12-10-20-11-21-15(12)22-6-8-23(9-7-22)27(24,25)14-4-2-13(3-5-14)26-16(17,18)19/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVWHRYLPUHBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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